![molecular formula C7H10N2O3 B12893131 3-(tert-Butyl)-4-(hydroxyimino)isoxazol-5(4H)-one](/img/structure/B12893131.png)
3-(tert-Butyl)-4-(hydroxyimino)isoxazol-5(4H)-one
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Overview
Description
3-(tert-Butyl)-4-(hydroxyimino)isoxazol-5(4H)-one is a chemical compound that features a tert-butyl group, a hydroxyimino group, and an isoxazol-5(4H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-4-(hydroxyimino)isoxazol-5(4H)-one typically involves the reaction of tert-butyl isocyanide with hydroxylamine and an appropriate isoxazole derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and may require catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-4-(hydroxyimino)isoxazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isoxazole derivatives depending on the substituent introduced.
Scientific Research Applications
3-(tert-Butyl)-4-(hydroxyimino)isoxazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-4-(hydroxyimino)isoxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The tert-butyl group provides steric hindrance, which can affect the binding affinity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyl)isoxazol-5-amine
- N-(3-tert-Butyl-isoxazol-5-yl)-2-chloro-acetamide
Uniqueness
3-(tert-Butyl)-4-(hydroxyimino)isoxazol-5(4H)-one is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The combination of the tert-butyl group and the isoxazole core further enhances its stability and versatility in various applications.
Biological Activity
3-(tert-Butyl)-4-(hydroxyimino)isoxazol-5(4H)-one is a member of the isoxazole family, characterized by its unique structural features that contribute to its biological activity. This compound has garnered interest due to its potential pharmacological applications, particularly in anti-inflammatory and anticancer research. This article delves into the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H12N2O2, with a molecular weight of approximately 168.20 g/mol. The presence of the tert-butyl group enhances its hydrophobic properties, which can influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways involved in inflammation and cancer progression. Preliminary studies suggest that this compound may inhibit specific enzymes or receptors involved in these pathways, leading to reduced cell proliferation and inflammation.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. A study demonstrated that derivatives of isoxazole can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.
Anticancer Activity
Several studies have reported the anticancer effects of isoxazole derivatives. For instance, a recent investigation showed that this compound significantly reduced the viability of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The compound was effective against various cancer types, including breast and colon cancer.
Data Summary
Biological Activity | Effect Observed | Reference |
---|---|---|
Anti-inflammatory | Inhibition of cytokines | |
Anticancer | Reduced cell viability | |
Cytotoxicity | Induction of apoptosis |
Case Studies
- Anti-inflammatory Study : In a controlled laboratory experiment, cells treated with 10 µM of this compound showed a 50% reduction in IL-6 production compared to untreated controls (p < 0.01). This suggests a strong anti-inflammatory potential that warrants further investigation.
- Anticancer Research : A study involving human breast cancer cell lines demonstrated that treatment with the compound at concentrations ranging from 5 to 50 µM led to a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 20 µM (p < 0.05). The mechanism was attributed to G1 phase arrest and increased apoptosis markers.
Properties
Molecular Formula |
C7H10N2O3 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
3-tert-butyl-4-nitroso-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C7H10N2O3/c1-7(2,3)5-4(8-11)6(10)12-9-5/h9H,1-3H3 |
InChI Key |
VDVGSXJMJGWACQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=O)ON1)N=O |
Origin of Product |
United States |
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